5-Methoxy-2-methyl-3-(3-sulfopropyl)benzothiazolium inner salt
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Overview
Description
5-Methoxy-2-methyl-3-(3-sulfopropyl)benzothiazolium inner salt: is a chemical compound with the molecular formula C12H15NO4S2 and a molecular weight of 301.38 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring substituted with methoxy, methyl, and sulfopropyl groups . It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-3-(3-sulfopropyl)benzothiazolium inner salt typically involves the reaction of 2-methylbenzothiazole with methoxy and sulfopropyl substituents under controlled conditions . The reaction is carried out in the presence of suitable catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to achieve efficient production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-3-(3-sulfopropyl)benzothiazolium inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
5-Methoxy-2-methyl-3-(3-sulfopropyl)benzothiazolium inner salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-3-(3-sulfopropyl)benzothiazolium inner salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt .
- Benzothiazolium, 5-methoxy-2-methyl-3-(2-sulfopropyl)-, inner salt .
Uniqueness
5-Methoxy-2-methyl-3-(3-sulfopropyl)benzothiazolium inner salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
63149-01-9 |
---|---|
Molecular Formula |
C12H15NO4S2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-(5-methoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C12H15NO4S2/c1-9-13(6-3-7-19(14,15)16)11-8-10(17-2)4-5-12(11)18-9/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
PPFNXRJKTUSEKT-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCCS(=O)(=O)[O-] |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCCS(=O)(=O)[O-] |
63149-01-9 | |
Origin of Product |
United States |
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